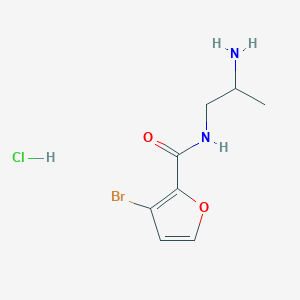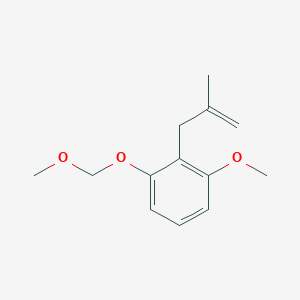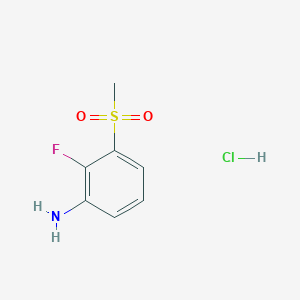
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride is an organic compound with the molecular formula C7H8FNO2S It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the second position and a methylsulfonyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methylsulfonyl)aniline hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-3-nitroaniline. This intermediate is then reduced to 2-fluoro-3-aminobenzene.
Sulfonylation: The 2-fluoro-3-aminobenzene is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to yield 2-fluoro-3-(methylsulfonyl)aniline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the development of advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(methylsulfonyl)aniline hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atom and methylsulfonyl group contribute to its binding affinity and selectivity by interacting with the target’s active site or binding pocket.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroaniline: Lacks the methylsulfonyl group, making it less versatile in certain applications.
3-(Methylsulfonyl)aniline: Lacks the fluorine atom, affecting its reactivity and binding properties.
2-Fluoro-4-(methylsulfonyl)aniline: Similar structure but with different substitution pattern, leading to varied chemical and biological properties.
Uniqueness
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride is unique due to the presence of both fluorine and methylsulfonyl groups, which impart distinct chemical reactivity and biological activity. This combination enhances its utility in diverse applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C7H9ClFNO2S |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
2-fluoro-3-methylsulfonylaniline;hydrochloride |
InChI |
InChI=1S/C7H8FNO2S.ClH/c1-12(10,11)6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H |
Clave InChI |
PAOHYVCHOXJTLH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
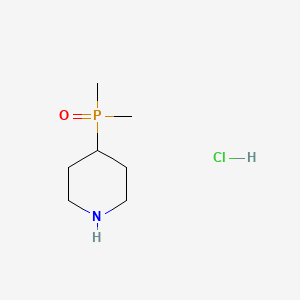
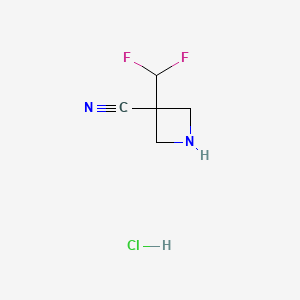
![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)

![benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate](/img/structure/B13901402.png)
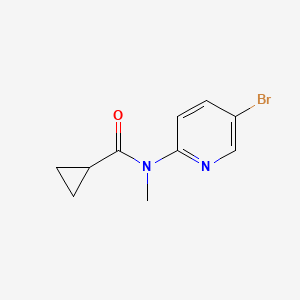
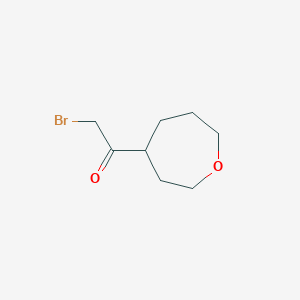
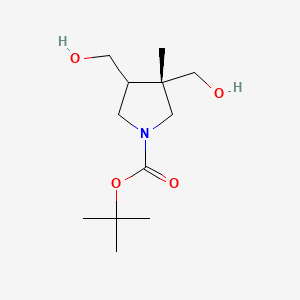
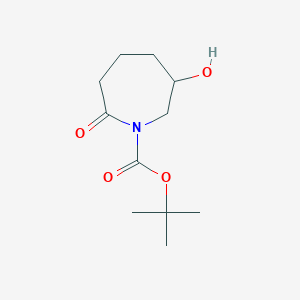
![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-](/img/structure/B13901420.png)
